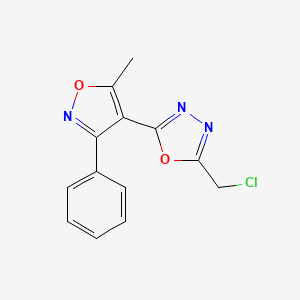
2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole
Overview
Description
2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole, also known as CMPOX, is a heterocyclic compound that has gained significant attention in the field of scientific research. It is a derivative of oxadiazole, a class of compounds that possess a wide range of biological activities. CMPOX has been studied extensively due to its potential applications in drug discovery, materials science, and other areas of research.
Mechanism Of Action
The mechanism of action of 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has been shown to bind to DNA, which may explain its antimicrobial and antiviral properties. Additionally, 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has been shown to inhibit the activity of enzymes involved in cell wall synthesis, which may contribute to its antimicrobial activity.
Biochemical And Physiological Effects
2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole exhibits antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has also been shown to possess antiviral activity against herpes simplex virus type 1. In addition to its antimicrobial and antiviral properties, 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole is its versatility, as it can be used in a variety of scientific applications. Additionally, the synthesis of 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole is relatively straightforward, making it accessible for researchers. However, there are also some limitations associated with the use of 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole in lab experiments. For example, it has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole. One area of interest is the development of new drugs based on 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole and other oxadiazole derivatives. Additionally, there is ongoing research into the use of 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole in photodynamic therapy, as well as its potential use in organic electronics. Further studies are also needed to fully understand the mechanism of action of 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole and its potential applications in a variety of scientific fields.
Conclusion
In conclusion, 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole is a versatile compound that has been studied extensively for its potential applications in drug discovery, materials science, and other areas of research. The synthesis of 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole is relatively straightforward, and it exhibits a range of biochemical and physiological effects. While there are some limitations associated with its use in lab experiments, there are also many future directions for research involving 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole. Overall, 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole is a promising compound that has the potential to contribute to a wide range of scientific discoveries.
Scientific Research Applications
2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has been studied for its potential applications in a variety of scientific fields. In drug discovery, it has been shown to possess antimicrobial, antifungal, and antiviral properties. 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has also been investigated for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light-activated compounds to kill cancer cells. Additionally, 2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole has been studied for its use in materials science, as it exhibits unique optical and electronic properties that make it suitable for use in organic electronics and other applications.
properties
IUPAC Name |
2-(chloromethyl)-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-8-11(13-16-15-10(7-14)18-13)12(17-19-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQHRDLTGASXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NN=C(O3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406937 | |
| Record name | 2-(Chloromethyl)-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,3,4-oxadiazole | |
CAS RN |
63002-59-5 | |
| Record name | 2-(Chloromethyl)-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



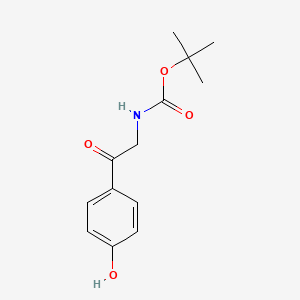
![Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]-](/img/structure/B3371040.png)
![1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene](/img/structure/B3371041.png)
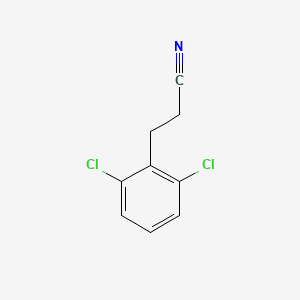
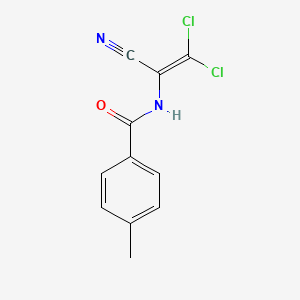
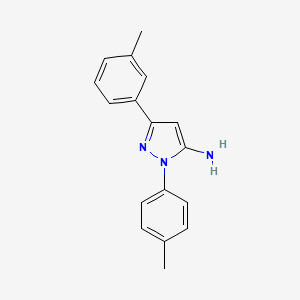
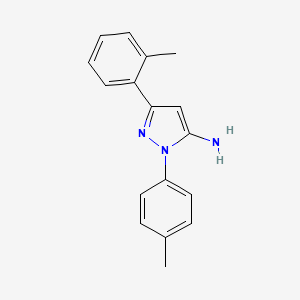
![3-Methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride](/img/structure/B3371076.png)

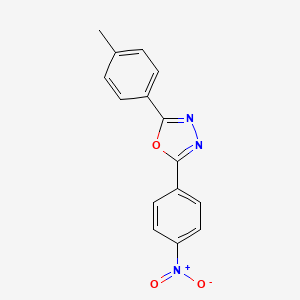
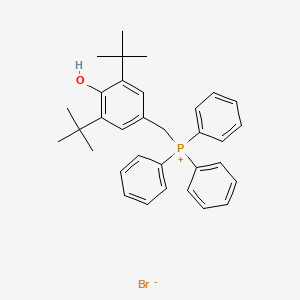
![4-[(Pyridin-4-ylamino)methyl]benzoic acid](/img/structure/B3371109.png)
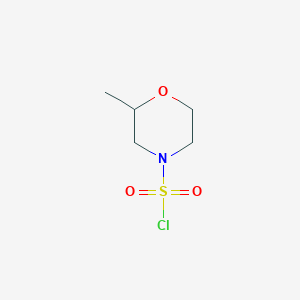
![N,N,N-Trimethyl-2-({[(naphthalen-2-yl)oxy]carbonyl}oxy)ethan-1-aminium iodide](/img/structure/B3371114.png)